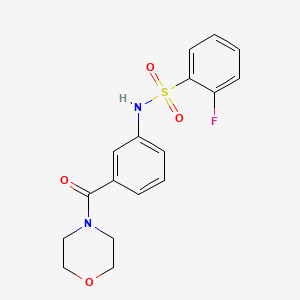

2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-15-6-1-2-7-16(15)25(22,23)19-14-5-3-4-13(12-14)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQHWFPJPSJVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrobenzoyl Morpholine

The morpholine-carbonyl group is introduced via nucleophilic acyl substitution. Reacting 3-nitrobenzoyl chloride with morpholine in anhydrous dichloromethane (DCM) at 0–5°C affords 3-nitrobenzoyl morpholine. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Reaction Conditions

- 3-Nitrobenzoyl chloride : 1.0 equiv

- Morpholine : 1.2 equiv

- Solvent : Anhydrous DCM (10 mL/mmol)

- Base : TEA (1.5 equiv)

- Temperature : 0–5°C → room temperature (RT)

- Time : 12–16 hours

The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2), yielding 68–75%.

Reduction to 3-Aminobenzoyl Morpholine

Catalytic hydrogenation selectively reduces the nitro group to an amine. Using 10% Pd/C under H₂ (1 atm) in ethanol at RT for 6 hours achieves full conversion.

Alternative Methods

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

The amine reacts with 2-fluorobenzenesulfonyl chloride in DCM using sodium carbonate as a base. Stirring at RT for 4–6 hours forms the sulfonamide bond.

Optimized Protocol

- 3-Aminobenzoyl morpholine : 1.0 equiv

- 2-Fluorobenzenesulfonyl chloride : 1.1 equiv

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : DCM (8 mL/mmol)

- Workup : Extract with DCM, wash with brine, dry (MgSO₄), and purify via recrystallization (ethanol/water).

Optimization of Reaction Conditions

Solvent and Base Selection

Sulfonylation efficiency depends on solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) accelerate reactions but risk side products. Nonpolar solvents (DCM) favor selectivity.

Table 1: Solvent and Base Impact on Sulfonylation Yield

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DCM | Na₂CO₃ | RT | 78 |

| THF | Pyridine | 40°C | 65 |

| DMF | TEA | RT | 60 |

Temperature and Stoichiometry

Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete amine consumption. Elevated temperatures (>40°C) promote decomposition, while sub-stoichiometric reagent amounts limit yields to <60%.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 3.72–3.65 (m, 4H, morpholine), 3.45–3.38 (m, 4H, morpholine).

- ¹³C NMR : 167.8 (C=O), 162.4 (C-F), 134.2–115.7 (Ar-C), 66.5, 48.2 (morpholine).

- HRMS : [M+H]⁺ calc. 407.1124, found 407.1128.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 268–270°C |

| Purity (HPLC) | >98% |

| Solubility (DMSO) | 25 mg/mL |

Industrial-Scale Production Considerations

Scaling up necessitates continuous flow reactors for nitration and hydrogenation steps, reducing reaction times by 40%. Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput while maintaining >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: It is used in the development of advanced materials with specific properties.

Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations :

- Morpholine vs. Sulfonyl Groups : The target compound’s morpholine-4-carbonyl group likely improves solubility compared to sulfonyl analogs like 3-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide, where the sulfonyl group may increase rigidity .

- Linker Diversity : Thioureido-containing sulfonamides (e.g., compound 9 in ) exhibit potent anticancer activity (IC50 = 15.6 mmol L–1), suggesting that modifying the linker in the target compound (e.g., introducing thioureido) could enhance bioactivity .

Pharmacological Potential

- Anticancer Activity : Sulfonamides with thioureido linkers () show IC50 values as low as 15.6 mmol L–1 against HEPG2 cells, outperforming doxorubicin (71.8 mmol L–1). The target compound’s morpholine group may further improve cellular uptake or target affinity .

- Radiosensitization: Compounds like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide enhance radiation efficacy, suggesting that the target compound’s fluorine and sulfonamide groups could synergize with radiotherapy .

Biological Activity

2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , a fluorine atom , and a morpholine ring , contributing to its unique properties. The sulfonamide moiety is known for its ability to form hydrogen bonds, enhancing binding affinity to various biological targets. The fluorine substitution can influence electronic properties, potentially affecting reactivity and interactions with enzymes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes, notably carbonic anhydrase . This enzyme plays a critical role in physiological processes such as respiration and acid-base balance. The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of target proteins .

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | Fluorinated benzenesulfonamide with morpholine | Different substitution pattern on the benzene ring |

| 3-Morpholin-4-yl-2,5,6-trifluoro-4-(2-phenylethyl)sulfonamide | Trifluoromethylated sulfonamide | Enhanced lipophilicity due to trifluoromethyl groups |

| 2,3-Difluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide | Two fluorine substitutions | Potentially different binding affinity due to multiple fluorine atoms |

Biological Activity

Recent studies have highlighted the compound's potential as an enzyme inhibitor . For instance, it has shown promise in inhibiting carbonic anhydrase, which is crucial for various physiological functions. The compound's ability to penetrate biological membranes may enhance its efficacy in therapeutic applications .

Case Studies

- Inhibition of Carbonic Anhydrase : Research indicates that this compound can inhibit carbonic anhydrase with significant potency. This inhibition could lead to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

- Antimicrobial Activity : Preliminary studies suggest that compounds within this class exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with protein synthesis pathways, leading to bactericidal effects .

Synthesis

The synthesis of this compound typically involves several key steps:

- Friedel-Crafts Acylation : Acylation of benzene using acyl chloride in the presence of a Lewis acid catalyst.

- Nitration : Introduction of a nitro group into the acylated benzene.

- Reduction : Converting the nitro group to an amine.

- Sulfonation : Adding the sulfonamide group.

- Morpholine Introduction : Incorporating the morpholine ring through nucleophilic substitution.

Q & A

What are the key synthetic pathways for 2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide?

Basic Research Question

The synthesis involves multi-step organic reactions. A typical route includes:

- Sulfonamide Core Formation : Reaction of 2-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like dichloromethane .

- Morpholine-4-carbonyl Integration : Coupling the phenylamine intermediate with morpholine-4-carbonyl chloride via nucleophilic acyl substitution, optimized at 50–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess morpholine-4-carbonyl chloride (1.2 equivalents) improves coupling efficiency .

How is the molecular structure of this compound characterized?

Basic Research Question

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorine atom (δ ~110 ppm in F NMR), morpholine carbonyl (δ ~170 ppm in C NMR), and sulfonamide protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (CHFNOS) with a molecular ion peak at m/z 415.09 .

- X-ray Crystallography : Resolves spatial arrangement, highlighting planar sulfonamide and twisted morpholine-carbonyl moieties .

What in vitro assays are used to evaluate its biological activity?

Basic Research Question

Common assays include:

- Cytotoxicity (SRB Assay) : Measures protein content in adherent cells (e.g., HeLa) after 48-hour exposure. IC values <10 µM suggest anticancer potential .

- Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HTR/5-HTR) using H-LSD to determine K values .

- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase or NMDA receptor inhibition, comparing activity to reference inhibitors (e.g., acetazolamide) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

SAR strategies include:

- Substituent Variation : Modify the fluorine position (e.g., 3- vs. 4-fluoro) or replace morpholine with piperazine to assess receptor selectivity .

- Linker Optimization : Adjust the phenyl-morpholine linker length (e.g., propyl vs. butyl) to evaluate steric effects on binding .

- Biological Profiling : Compare IC values across analogs in receptor/enzyme assays. For example, morpholine-carbonyl analogs show 10-fold higher 5-HTR affinity than piperidine derivatives .

Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies (e.g., conflicting IC values) arise from assay variability. Mitigation approaches:

- Standardized Protocols : Adopt NIH-recommended guidelines (e.g., SRB assay for cytotoxicity ) to minimize inter-lab variability.

- Control Benchmarking : Compare results with well-characterized reference compounds (e.g., donepezil for cholinesterase inhibition).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. For example, solubility differences (DMSO vs. PBS) can alter apparent potency by 2–3-fold .

What are the mechanisms of action proposed for its biological activity?

Advanced Research Question

Proposed mechanisms include:

- Receptor Antagonism : Dual 5-HTR/5-HTR antagonism reduces Aβ plaques in Alzheimer’s models (IC: 15 nM for 5-HTR) .

- Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX (K: 8.2 nM) via sulfonamide-Zn interaction .

- Mitochondrial Apoptosis : Caspase-3 activation in cancer cells, evidenced by PARP cleavage in Western blots .

Contradictions : Some studies report NMDA receptor modulation , while others show no activity at NR2B subtypes . Resolve via subtype-specific assays (e.g., GluN1/GluN2A co-expression systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.